molecular formula C10H6N2OS2 B2530694 5-(1-Benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol CAS No. 1248733-15-4

5-(1-Benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B2530694
CAS No.: 1248733-15-4
M. Wt: 234.29
InChI Key: BJWFEMYFBOTDHL-UHFFFAOYSA-N
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Description

5-(1-Benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that features a benzothiophene moiety fused with an oxadiazole ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzothiophene with carbon disulfide and hydrazine hydrate, followed by cyclization with an appropriate acid chloride to form the oxadiazole ring . The reaction conditions often require refluxing in a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-(1-Benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or thioesters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Thioethers or thioesters.

Scientific Research Applications

5-(1-Benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: A simpler structure with similar aromatic properties.

    Oxadiazole: Shares the oxadiazole ring but lacks the benzothiophene moiety.

    Thiadiazole: Similar sulfur-containing heterocycle with different electronic properties.

Uniqueness

5-(1-Benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol is unique due to the combination of the benzothiophene and oxadiazole rings, which imparts distinct electronic and steric properties. This unique structure enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .

Properties

IUPAC Name

5-(1-benzothiophen-2-yl)-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2OS2/c14-10-12-11-9(13-10)8-5-6-3-1-2-4-7(6)15-8/h1-5H,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWFEMYFBOTDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=NNC(=S)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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